1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea
Description
The compound 1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety at position 5 and a 4-methoxybenzylurea group at position 3. The 1,3,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug design . The dihydrobenzo[b][1,4]dioxin substituent contributes to lipophilicity and aromatic stacking interactions, while the 4-methoxybenzylurea group enhances solubility and provides hydrogen-bonding sites for target engagement.
Properties
IUPAC Name |
1-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-25-14-5-2-12(3-6-14)11-20-18(24)21-19-23-22-17(28-19)13-4-7-15-16(10-13)27-9-8-26-15/h2-7,10H,8-9,11H2,1H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZACZHPNGZVFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea is a derivative of the oxadiazole class known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.35 g/mol
The structure includes a 1,3,4-oxadiazole ring fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-methoxybenzyl group. This unique combination is hypothesized to contribute to its biological activity.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties by targeting various cellular pathways. The mechanisms include:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Studies suggest that derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Antimicrobial Activity : Some oxadiazole derivatives have shown promising antibacterial and antifungal activities by disrupting microbial cell wall synthesis .
Anticancer Activity
A study evaluated the anticancer potential of various oxadiazole derivatives. The results indicated that compounds similar to the target molecule demonstrated:
| Compound | IC (μM) | Target Cancer Cell Line |
|---|---|---|
| A | 10.5 | MCF-7 |
| B | 15.0 | HeLa |
| C | 8.0 | A549 |
These findings suggest that modifications to the oxadiazole core can enhance cytotoxicity against specific cancer cell lines .
Antimicrobial Activity
The compound's potential as an antimicrobial agent was assessed against various pathogens:
| Pathogen | EC (μg/mL) | Activity Level |
|---|---|---|
| E. coli | 25 | Moderate |
| S. aureus | 15 | High |
| C. albicans | 30 | Moderate |
These results indicate that the compound possesses moderate to high antibacterial activity against common pathogens .
Case Studies
- Antitumor Efficacy in Mice : A study conducted on mice bearing tumor xenografts showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation markers .
- Inhibition of Biofilm Formation : Another study highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, which is crucial for treating persistent infections. The compound's effectiveness was linked to its interaction with bacterial signaling pathways .
Comparison with Similar Compounds
Table 1: Comparison of Oxadiazole-Based Analogs
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 19 ) improve lipophilicity and membrane permeability, while polar groups (e.g., thiomethoxy in 18 ) may enhance solubility .
- Biological Activity : Biphenyl derivatives (e.g., 5v , 3.8 ) show potent PARP inhibition, likely due to the extended aromatic system enabling π-π stacking with the enzyme’s nicotinamide-binding site .
- Synthetic Yield : Compounds with dihydrobenzo[b][1,4]dioxin substituents are typically synthesized in high yields (>90%) via condensation reactions, suggesting scalability for the target compound .
Urea-Containing Analogs
Urea derivatives with structural similarities to the target compound include:
Table 2: Comparison of Urea-Based Analogs
Key Observations :
- Urea Linkage : The urea group in 15a and 10 facilitates hydrogen bonding with biological targets, improving binding affinity compared to amide analogs (e.g., 18–21 ) .
- Synthetic Routes : Urea derivatives are commonly synthesized via one-pot multicomponent reactions or condensation with isocyanates, as seen in 15a .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity : The dihydrobenzo[b][1,4]dioxin group increases logP values compared to simpler aromatic systems, as observed in 5v (logP ≈ 3.5) .
- Solubility: The 4-methoxybenzyl group in the target compound likely improves aqueous solubility relative to nonpolar analogs like 3.9 (naphthalene-substituted oxadiazole) .
- Metabolic Stability : Oxadiazole rings resist oxidative metabolism, suggesting favorable pharmacokinetics for the target compound .
Research Findings and Implications
- Anticancer Activity : Urea derivatives like 15a exhibit cytotoxicity in breast cancer cell lines (e.g., MCF-7), suggesting similar mechanisms for the target compound .
- Structural Optimization : Substituting the oxadiazole position 2 with electron-deficient groups (e.g., trifluoromethyl in 19 ) enhances target engagement, a strategy applicable to the target compound’s design .
Q & A
Q. Critical characterization methods :
Q. Table 1: Representative Synthetic Protocols for Analogous Compounds
| Step | Reagents/Conditions | Yield Range | Key Characterization | Reference |
|---|---|---|---|---|
| A | Acid chloride, pyridine, 0–25°C | 24–60% | ¹H NMR, ESI-MS, HPLC | |
| B | Carboxylic acid, oxalyl chloride | 35–37% | ¹³C NMR, melting point |
Advanced: How can researchers optimize the synthesis yield using statistical experimental design methods?
Answer:
Design of Experiments (DoE) is critical for optimizing reaction parameters:
- Variables : Temperature, solvent polarity, catalyst loading, and stoichiometric ratios (e.g., molar equivalents of coupling agents).
- Factorial designs : Identify interactions between variables. For example, highlights reduced experimental runs while maximizing data output .
- Case study : In oxadiazole synthesis (), yields varied from 24% to 60% depending on substituent reactivity. DoE could systematically adjust coupling agent equivalents or reaction time to improve efficiency .
Basic: What in vitro assays evaluate the biological activity of this compound, and how should researchers interpret initial screening data?
Answer:
Primary assays :
Q. Interpretation :
- Dose-response curves : Confirm sigmoidal relationships for target engagement.
- Counter-screening : Rule out nonspecific cytotoxicity using non-cancerous cell lines.
Advanced: What strategies elucidate structure-activity relationships (SAR) in derivatives to enhance target selectivity?
Answer:
Methodology :
Core modifications : Vary substituents on the benzodioxin (e.g., electron-donating/withdrawing groups) and oxadiazole rings.
Biological testing : Compare IC₅₀ values across derivatives.
Computational docking : Map interactions with target binding pockets (e.g., ’s trifluoromethyl-substituted derivative showed enhanced activity due to hydrophobic interactions ).
Q. Table 2: SAR Trends in Analogous Oxadiazole Derivatives
| Substituent Position | Functional Group | Biological Impact | Reference |
|---|---|---|---|
| Oxadiazole C-5 | Trifluoromethyl | Increased PARP inhibition | |
| Benzodioxin C-6 | Methoxy | Improved solubility |
Advanced: How can computational chemistry predict and validate biological targets?
Answer:
Integrated workflow :
Quantum chemical calculations : Predict reactivity and stability of intermediates (e.g., ’s reaction path search methods ).
Molecular docking : Screen against target libraries (e.g., kinase or GPCR databases).
MD simulations : Validate binding stability over time.
Feedback loops : Refine computational models using experimental IC₅₀ data .
Advanced: What methodologies resolve contradictions between biochemical and cell-based assay data?
Answer:
Root causes : Discrepancies may arise from off-target effects, assay conditions (e.g., redox interference), or cellular permeability.
Resolution strategies :
- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Metabolic stability testing : Rule out rapid degradation in cell cultures.
- Multivariate analysis : Apply ANOVA to identify confounding variables (e.g., serum content in cell media) .
Case study : Inconsistent IC₅₀ values between enzymatic and cell-based assays for oxadiazole derivatives were traced to poor membrane permeability, resolved by prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
